Comparative Src Kinase Selectivity: Hibarimicin C vs. Other Hibarimicin Congeners
Hibarimicin C, along with hibarimicins A, B, and D, exhibits specific inhibition of src tyrosine kinase activity without affecting protein kinase A (PKA) or protein kinase C (PKC) [1]. This selective profile distinguishes the glycosylated hibarimicins from the aglycon, hibarimicinone, which is a more potent but less selective inhibitor [2]. The class-level specificity for src over PKA and PKC is a key differentiator for the glycosylated members, including hibarimicin C, when compared to broader-spectrum kinase inhibitors.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Specific inhibition of src tyrosine kinase; no effect on PKA or PKC |
| Comparator Or Baseline | Hibarimicinone: potent v-Src inhibitor, but less selective; also noncompetitively inhibits ATP binding [2] |
| Quantified Difference | Not quantified (qualitative selectivity reported) |
| Conditions | In vitro kinase assays using purified enzymes [1] |
Why This Matters
The selective src inhibition profile makes Hibarimicin C a valuable tool for dissecting src-dependent signaling pathways without confounding off-target effects on PKA or PKC.
- [1] Kajiura T, Furumai T, Igarashi Y, Hori H, Higashi K, Ishiyama T, Uramoto M, Uehara Y, Oki T. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties. J Antibiot (Tokyo). 1998 Apr;51(4):394-401. doi: 10.7164/antibiotics.51.394. View Source
- [2] Cho SI, Fukazawa H, Honma Y, Kajiura T, Hori H, Igarashi Y, Furumai T, Oki T, Uehara Y. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. J Antibiot (Tokyo). 2002 Mar;55(3):270-8. doi: 10.7164/antibiotics.55.270. View Source
